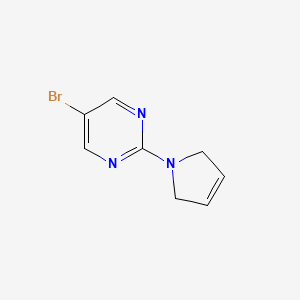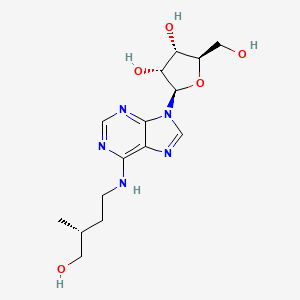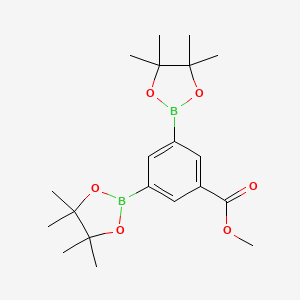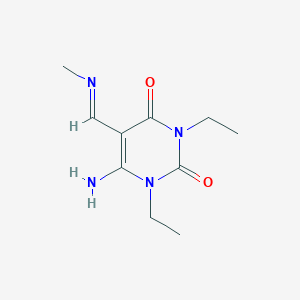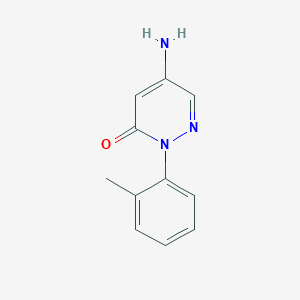
5-amino-2-(o-tolyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-(o-tolyl)pyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of an amino group at the 5th position, an o-tolyl group at the 2nd position, and a keto group at the 3rd position of the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(o-tolyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-tolyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Halogenation and alkylation reactions are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Alcohol derivatives with hydroxyl groups replacing the keto group.
Substitution: Substituted derivatives with various functional groups introduced at the amino position.
科学的研究の応用
Chemistry: 5-amino-2-(o-tolyl)pyridazin-3(2H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a valuable candidate for the treatment of various diseases.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 5-amino-2-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways.
類似化合物との比較
5-amino-2-phenylpyridazin-3(2H)-one: Similar structure with a phenyl group instead of an o-tolyl group.
5-amino-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of an o-tolyl group.
5-amino-2-(p-tolyl)pyridazin-3(2H)-one: Similar structure with a p-tolyl group instead of an o-tolyl group.
Uniqueness: The presence of the o-tolyl group in 5-amino-2-(o-tolyl)pyridazin-3(2H)-one imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
CAS番号 |
110310-27-5 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
5-amino-2-(2-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)14-11(15)6-9(12)7-13-14/h2-7H,12H2,1H3 |
InChIキー |
UWKJAIHLTASTBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
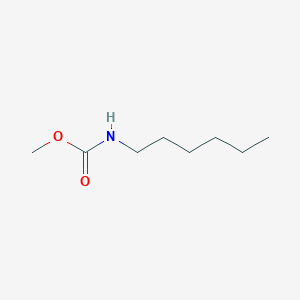
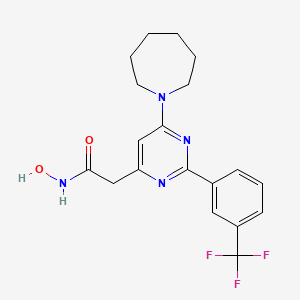
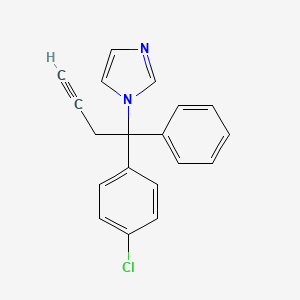
![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
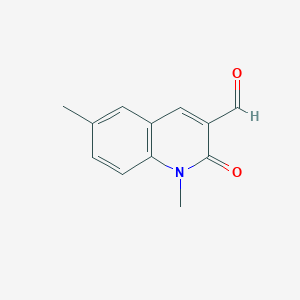
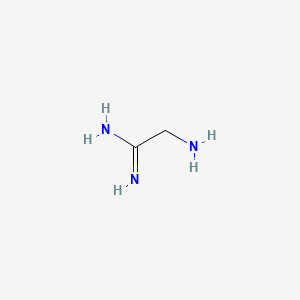
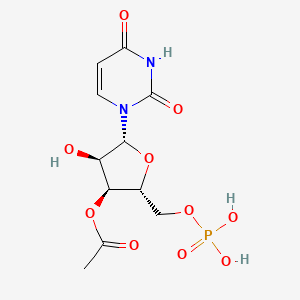

![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
